

DEHP-d38: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: DEHP-d38

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies for Di(2-ethylhexyl) phthalate-d38 (**DEHP-d38**). **DEHP-d38** is the deuterated form of Di(2-ethylhexyl) phthalate (DEHP), a common plasticizer that has garnered significant attention due to its endocrine-disrupting properties. The incorporation of deuterium atoms makes **DEHP-d38** an invaluable internal standard for mass spectrometry-based quantification of DEHP in various matrices, ensuring accuracy and reliability in research and clinical settings.

Chemical Structure and Properties

DEHP-d38 is a synthetic, deuterated analog of DEHP. The deuterium labeling involves the substitution of 38 hydrogen atoms with deuterium, resulting in a higher molecular weight compared to its non-deuterated counterpart. This isotopic substitution does not significantly alter the chemical properties of the molecule but provides a distinct mass spectrometric signature, crucial for its use as an internal standard.

Chemical Structure

The chemical structure of **DEHP-d38** is characterized by a benzene-1,2-dicarboxylate core esterified with two deuterated 2-ethylhexyl chains.

DOT Script for Chemical Structure:

Caption: Chemical structure of **DEHP-d38**.

Physicochemical Properties

A summary of the key physicochemical properties of **DEHP-d38** is presented in the table below. These properties are essential for designing analytical methods, understanding its environmental fate, and assessing its toxicological profile.

Property	Value	Reference
Chemical Formula	C ₂₄ D ₃₈ O ₄	[1][2]
Molecular Weight	428.79 g/mol	[1][2]
CAS Number	352431-42-6	[1]
IUPAC Name	bis(2-ethylhexyl-1,1,2,3,3,4,4,5,5,6,6,6-d ₁₉)benzene-1,2-dicarboxylate-3,4,5,6-d ₄	[3]
Boiling Point	384.9 ± 10.0 °C at 760 mmHg	[1]
Density	1.0 ± 0.1 g/cm ³	[1]
Flash Point	207.2 ± 0.0 °C	[1]
LogP	8.71	[1]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C	[1]
Refractive Index	1.489	[1]

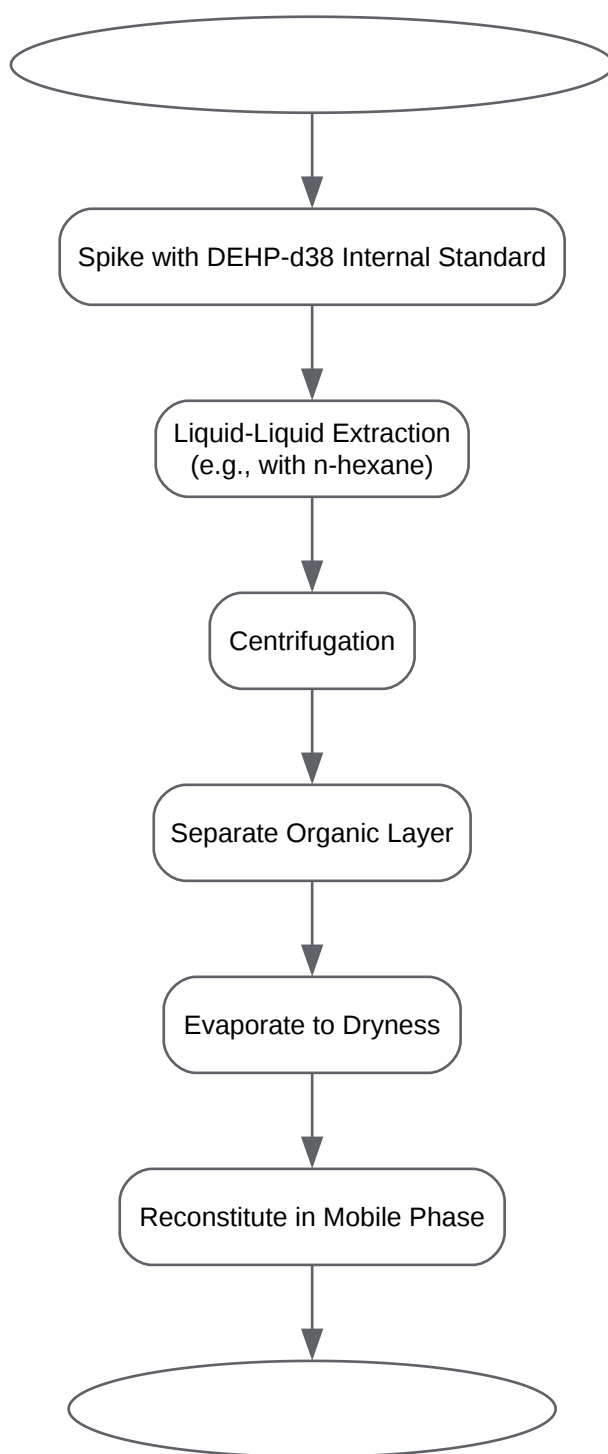
Analytical Methodologies

The accurate quantification of DEHP is critical in various research fields. The use of **DEHP-d38** as an internal standard in mass spectrometry-based methods significantly improves the accuracy and precision of these measurements by correcting for matrix effects and variations in sample preparation and instrument response.

Sample Preparation

A generic workflow for the extraction of DEHP from biological matrices prior to instrumental analysis is outlined below. The specific steps may need to be optimized depending on the sample type.

DOT Script for Sample Preparation Workflow:



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Caption: General workflow for sample preparation.

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and selective quantification of DEHP and its metabolites.

Experimental Protocol: LC-MS/MS Analysis of DEHP

- **Chromatographic System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- **Column:** A C18 reversed-phase column is commonly used.
- **Mobile Phase:** A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium acetate, is typically employed.
- **Mass Spectrometer:** A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
- **Ionization:** Electrospray ionization (ESI) in positive or negative ion mode.
- **MRM Transitions:** Specific precursor-to-product ion transitions for both DEHP and **DEHP-d38** are monitored for quantification. For example, a potential transition for DEHP could be m/z 391.3 \rightarrow 149.1. The corresponding transition for **DEHP-d38** would be shifted by the mass difference due to deuteration.

Method Validation:

A comprehensive method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:

Validation Parameter	Description
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
Accuracy	The closeness of the test results obtained by the method to the true value.
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
Limit of Detection (LOD)	The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ)	The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Recovery	The efficiency of the extraction procedure.
Matrix Effect	The effect of co-eluting, interfering substances on the ionization of the target analyte.

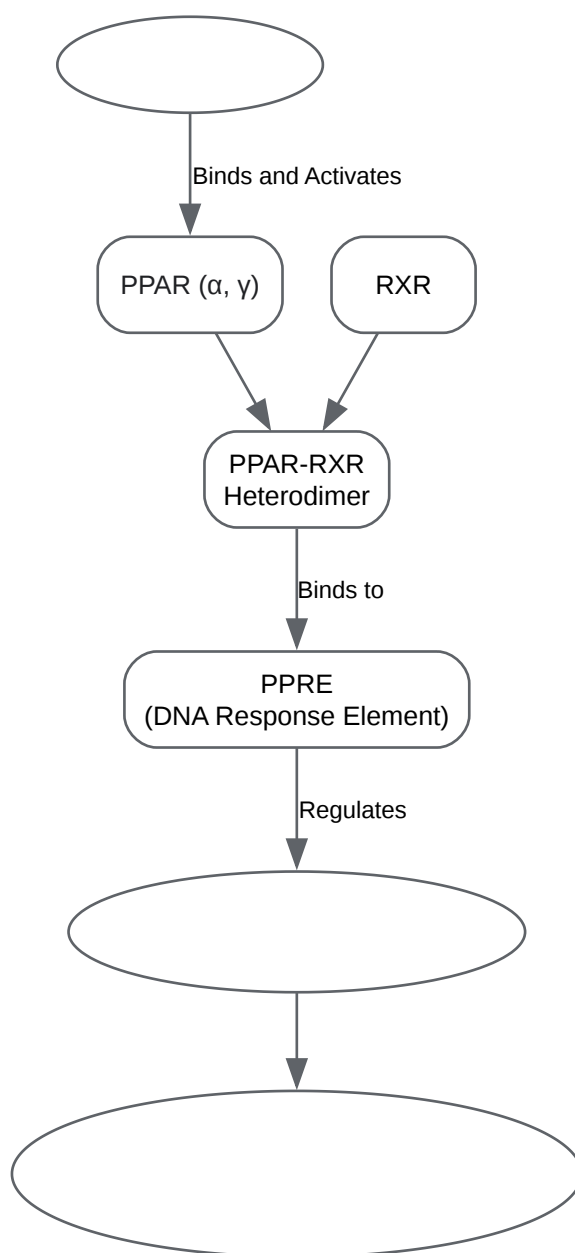
Signaling Pathways and Biological Effects

DEHP is a well-known endocrine disruptor that can interfere with the body's hormonal systems. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR α and PPAR γ .^{[4][5]} This interaction can lead to a cascade of downstream effects, impacting lipid metabolism, reproductive development, and cellular proliferation.^{[4][6]}

PPAR Signaling Pathway

DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), can bind to and activate PPARs. This leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

DOT Script for PPAR Signaling Pathway:



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Caption: Simplified DEHP-mediated PPAR signaling.

Other Implicated Signaling Pathways

Research suggests that DEHP's toxicity may also involve other signaling pathways, contributing to its diverse range of adverse health effects. These include:

- **NF-κB Signaling:** DEHP has been shown to activate the NF-κB pathway, which is involved in inflammatory responses.[7]
- **JAK/STAT Signaling:** Interference with the JAK/STAT pathway has been implicated in DEHP-induced thyroid toxicity.[7]
- **PI3K/Akt Signaling:** This pathway, crucial for cell survival and proliferation, can also be affected by DEHP.[7]

Understanding the intricate interplay of these signaling pathways is essential for elucidating the full spectrum of DEHP's biological effects and for developing strategies to mitigate its potential health risks.

This technical guide provides a foundational understanding of **DEHP-d38**, its properties, analytical considerations, and its role in studying the biological impact of DEHP. For further detailed protocols and specific applications, researchers are encouraged to consult the cited literature and relevant scientific databases.

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